

m-PEG4-(CH2)3-acid chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: m-PEG4-(CH2)3-acid

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An In-depth Technical Guide to **m-PEG4-(CH2)3-acid** for Advanced Research and Drug Development

Introduction

m-PEG4-(CH2)3-acid is a discrete polyethylene glycol (PEG) derivative that functions as a hydrophilic, non-cleavable linker.[1] It is extensively utilized in bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The molecule consists of a monomethyl-terminated tetraethylene glycol (m-PEG4) chain linked to a terminal carboxylic acid via a propyl group.

The primary role of this linker is to covalently attach to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The PEG component enhances the aqueous solubility, stability, and pharmacokinetic profile of the resulting conjugate. Specifically, PEGylation can increase the hydrodynamic size of a therapeutic, thereby reducing renal clearance and extending its circulation half-life. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

Chemical Structure and Physicochemical Properties

The chemical identity and properties of **m-PEG4-(CH2)3-acid** are well-defined, making it a valuable tool for precise bioconjugation applications.

Caption: Chemical Structure of m-PEG4-(CH2)3-acid.



Quantitative Data Summary

The key physicochemical and identifying properties of **m-PEG4-(CH2)3-acid** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,5,8,11-tetraoxapentadecan- 15-oic acid	[4]
CAS Number	874208-84-1	[1][4]
Chemical Formula	C11H22O6	[1][4]
Molecular Weight	250.29 g/mol	[2][4]
Exact Mass	250.1416	[4]
Appearance	Solid powder	[4]
Purity	>98%	[5][4]
Solubility	Aqueous media, DMSO, DMF, DCM, THF	[4][6]
Storage Conditions	Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C, kept dry and dark.	[1][4]
SMILES Code	COCCOCCOCCCC(O)=	[4]
InChI Key	HKQFGVZYAYHZJS- UHFFFAOYSA-N	[4]
Elemental Analysis	C: 52.79%, H: 8.86%, O: 38.35%	[4]

Applications in Drug Development

m-PEG4-(CH2)3-acid is a critical component in modern drug development, primarily serving as a linker to improve the properties of biotherapeutics.



Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload. The properties of this linker are crucial for the overall efficacy and safety of the ADC. **m-PEG4-(CH2)3-acid** serves as a non-cleavable linker, forming a stable amide bond with amine groups (e.g., surface lysines) on the antibody. The inclusion of the PEG spacer can increase the solubility of hydrophobic payloads and improve the pharmacokinetic properties of the entire conjugate.[7]

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is critical for proper ternary complex formation. PEG-based linkers like **m-PEG4-(CH2)3-acid** are used to provide the necessary length and flexibility, while also enhancing the solubility and cell permeability of the PROTAC molecule.[2]

Experimental Protocols

The primary reaction involving **m-PEG4-(CH2)3-acid** is the formation of an amide bond with a primary amine. This is typically achieved through a two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Workflow for Amine Conjugation

The following diagram illustrates the general workflow for activating the carboxylic acid of **m-PEG4-(CH2)3-acid** and coupling it to an amine-containing molecule (R-NH₂), such as a protein.

Caption: General workflow for EDC/NHS mediated amine conjugation.

Detailed Protocol for Conjugation to a Protein (Aqueous Method)

This protocol is a composite of established methods for EDC/NHS coupling of carboxylic acids to proteins.[8][9][10]

A. Materials Required:



- m-PEG4-(CH2)3-acid
- Protein or other amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or Borate buffer, pH 8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

B. Procedure:

- Reagent Preparation:
 - Equilibrate m-PEG4-(CH2)3-acid, EDC, and NHS to room temperature before opening vials to prevent moisture condensation.[8][11]
 - Prepare a stock solution of m-PEG4-(CH2)3-acid in an organic solvent like DMSO or DMF, as the low-melting solid can be difficult to weigh accurately.[8][11]
 - Prepare the protein solution in ice-cold Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).
- Activation of m-PEG4-(CH2)3-acid:
 - In a separate reaction tube, dissolve m-PEG4-(CH2)3-acid in Activation Buffer.
 - Add a 5 to 10-fold molar excess of EDC and NHS over the amount of m-PEG4-(CH2)3-acid.
 - Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS-ester.[8]



Conjugation to Protein:

- Add the activated m-PEG4-(CH2)3-acid solution to the protein solution. The molar ratio of the PEG-linker to the protein should be optimized for the desired degree of labeling.
- Ensure the pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to primary amines.[8]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-ester.[8]
 - Incubate for an additional 15-30 minutes.
- Purification of the Conjugate:
 - Remove unreacted linker and byproducts by subjecting the reaction mixture to dialysis against PBS, or by using a desalting or size-exclusion chromatography column.
- Characterization:
 - Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.[12]

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- To cite this document: BenchChem. [m-PEG4-(CH2)3-acid chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609254#m-peg4-ch2-3-acid-chemical-structure]

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